molecular formula C11H11ClN4 B13054399 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine

4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine

Cat. No.: B13054399
M. Wt: 234.68 g/mol
InChI Key: OISOANHGFHVDBB-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrrolo[2,3-B]pyridine core with a chloro substituent at the 4-position and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the chloro and isopropyl substituents. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chloro-3-nitropyridine with isopropylhydrazine in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-D]pyrimidine: Shares a similar core structure but with different substituents.

    Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related compound with a different arrangement of rings and substituents.

Uniqueness

4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is unique due to its specific chloro and isopropyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

7-chloro-3-propan-2-yl-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

InChI

InChI=1S/C11H11ClN4/c1-6(2)16-9-7-3-4-13-11(7)15-10(12)8(9)5-14-16/h3-6,14H,1-2H3

InChI Key

OISOANHGFHVDBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C3C=CN=C3N=C(C2=CN1)Cl

Origin of Product

United States

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